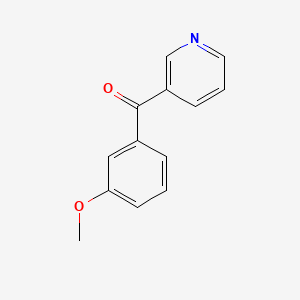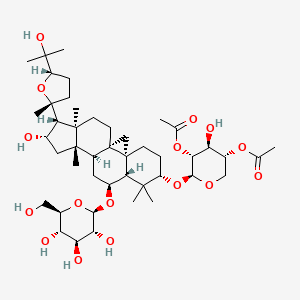
Isoastragaloside I
説明
Isoastragaloside I (ISOI) is a cycloartane glycoside isolated from Radix Astragali, a widely used traditional Chinese medicine . It has been found to have potential in modulating CCl4-induced lethality and most of its toxic effects . It has also been suggested that Astragaloside II and Isoastragaloside I are sufficient to ameliorate insulin resistance, providing a lead as a novel class of therapeutics for obesity-related diseases .
Molecular Structure Analysis
The molecular formula of ISOI is C45H72O16 . Its molecular weight is 869.04 . The structure of ISOI is complex, with 20 of 21 defined stereocentres .Physical And Chemical Properties Analysis
ISOI is a powder with a molecular weight of 869.1 and a molecular formula of C45H72O16 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Protection of Blood-Brain-Barrier (BBB) Integrity
ISOI has been found to protect the integrity of the BBB under inflammatory conditions . The BBB is a highly selective permeability barrier between the circulating blood and the brain extracellular fluid in the central nervous system (CNS). It maintains a stable environment for neurons to function properly by controlling the influx and efflux of substances in the brain . Disruption of the BBB is a crucial event occurring in the pathogenesis of many cerebral diseases that are accompanied with the infiltration of inflammatory cells .
Activation of Nrf2 Antioxidant Defense System
ISOI can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress, which is one of the well-known factors that accounts for the leakage of the BBB .
Reduction of Inflammatory Responses
ISOI has been found to reduce the elevation of VCAM-1, IL-1β and TNF-α at either protein or mRNA levels . These are key markers of inflammation, and their reduction can help alleviate inflammatory conditions .
Prevention of Tight Junction Disruption
ISOI pre-treatment has been found to inhibit the reduction of TEER, prevent the increase of NaF extravasation and ROS production, and rescue the down-regulated tight-junction (TJ) protein level in bEnd.3 cells stimulated with LPS . Tight junctions are essential for the maintenance of BBB function .
Inhibition of Monocyte Adhesion
ISOI pre-treatment has been found to abrogate the increased adhesion of the monocyte JAWS II cells onto bEnd.3 cells stimulated with LPS . This suggests that ISOI could potentially be used to inhibit monocyte adhesion, a key step in the development of many inflammatory diseases .
Potential Application in Neurological Dysfunction Treatment
The leakage of the BBB compromises synaptic and neuronal function, resulting in neurological dysfunction such as cognitive decline and dementia . As ISOI has been found to protect the integrity of the BBB, it could potentially be used in the treatment of neurological dysfunctions .
作用機序
Mode of Action
ISOI interacts with its target, Nrf2, by activating it . This activation leads to an increase in Nrf2’s nuclear translocation, enhancing the expression of its downstream molecules such as NQO1 and HO-1 . These molecules play a significant role in the body’s defense system against oxidative stress .
Biochemical Pathways
The primary biochemical pathway affected by ISOI is the Nrf2 antioxidant pathway . Activation of this pathway helps alleviate oxidative stress, a well-known factor contributing to the leakage of the blood-brain-barrier (BBB) . ISOI also inhibits the activation of signaling pathway molecules, such as PI3K, Akt, and mitogen-activated protein kinases (MAPKs) .
Pharmacokinetics
It’s known that isoi is a cycloartane glycoside isolated from radix astragali, a widely used traditional chinese medicine . More research is needed to understand the ADME properties of ISOI and their impact on its bioavailability.
Result of Action
ISOI has been shown to have significant effects at the molecular and cellular levels. It inhibits the reduction of TEER, prevents the increase of NaF extravasation and ROS production, and rescues the down-regulated tight-junction (TJ) protein level in bEnd.3 cells stimulated with LPS . Additionally, ISOI suppresses the production of pro-inflammatory mediators induced by LPS .
Action Environment
The action of ISOI is influenced by the environment within the body. For instance, under inflammatory conditions, ISOI can protect the integrity of the BBB . .
Safety and Hazards
特性
IUPAC Name |
[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPKALQHGQMJER-XOUPSZAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoastragaloside I | |
Q & A
Q1: What is the main mechanism of action for Isoastragaloside I in relation to inflammation?
A: Isoastragaloside I exerts anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and iNOS. [, ] This mechanism has been observed in LPS-stimulated BV-2 microglial cells. []
Q2: How does Isoastragaloside I affect adiponectin production?
A: Isoastragaloside I, along with Astragaloside II, has been shown to selectively increase adiponectin secretion in adipocytes, particularly the high molecular weight oligomeric complex, without significantly affecting other adipokines. [] This increase in adiponectin contributes to its antidiabetic effects.
Q3: What is the impact of Isoastragaloside I on blood-brain barrier integrity?
A: Isoastragaloside I has demonstrated protective effects on the blood-brain barrier under inflammatory conditions. [, ] It appears to achieve this by activating the Nrf2 antioxidant pathway, which in turn enhances the expression of antioxidant enzymes like NQO1 and HO-1. [, ] This protection helps maintain tight junction protein levels and reduces monocyte adhesion to brain endothelial cells, thus preserving barrier integrity.
Q4: What are the potential therapeutic applications of Isoastragaloside I in metabolic disorders?
A: Research suggests that Isoastragaloside I may hold therapeutic potential for obesity-related metabolic disorders like diabetes. [, ] Animal studies using db/db diabetic mice have shown that chronic administration of Isoastragaloside I can improve glucose tolerance, insulin sensitivity, and reduce hypertriglyceridemia. [] These effects are linked to its anti-inflammatory activity, particularly in adipose tissue. []
Q5: Can you describe the chemical structure of Isoastragaloside I?
A: Isoastragaloside I is a cycloartane glycoside. Its core structure is based on cycloastragenol, a triterpenoid aglycone, with attached sugar moieties. While the exact molecular formula and weight are not provided in these abstracts, structural characterization details can be found in studies focusing on the chemical constituents of Astragalus membranaceus. [, ]
Q6: What analytical techniques are commonly used to identify and quantify Isoastragaloside I?
A6: Various techniques are employed for the analysis of Isoastragaloside I, including:
- High-performance liquid chromatography (HPLC): This method is widely used for separation and quantification of Isoastragaloside I in plant extracts and biological samples. [, , ]
- Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the detection power of mass spectrometry for accurate identification and quantification. [, , ]
- Surface-enhanced Raman spectroscopy (SERS): This technique offers a sensitive and specific method for detecting Isoastragaloside I, even in complex matrices like plant tissues. []
Q7: Have any metabolites of Isoastragaloside I been identified?
A: Yes, studies using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/ESI/Q-TOF-MS) have identified various metabolites of Isoastragaloside I in rat plasma, urine, and feces after oral administration. [] The metabolic pathways primarily involve dehydration, deacetylation, dihydroxylation, dexylosylation, deglycosylation, methylation, and glycol dehydration. []
Q8: Are there any known drug interactions with Isoastragaloside I?
A8: The provided research papers do not delve into specific drug interactions with Isoastragaloside I. Further research is needed to comprehensively understand potential interactions with other medications.
Q9: What is the safety profile of Isoastragaloside I?
A9: While Isoastragaloside I exhibits promising therapeutic potential, detailed toxicity studies are crucial to fully assess its safety profile. Long-term effects and potential adverse events require further investigation.
Q10: What future research directions are important for Isoastragaloside I?
A10: Several avenues for future research on Isoastragaloside I are:
Q11: How does Isoastragaloside I compare to other compounds with similar activities?
A: While the provided research doesn't directly compare Isoastragaloside I to alternative compounds, it highlights its unique ability to selectively elevate adiponectin levels. [] Further studies comparing its efficacy, safety, and cost-effectiveness with existing treatments for metabolic and inflammatory diseases are needed.
Q12: What are the sources of Isoastragaloside I?
A: Isoastragaloside I is primarily isolated from the roots of Astragalus membranaceus Bunge (Fabaceae), a plant widely used in traditional Chinese medicine. [, , ] Various extraction and purification techniques, including column chromatography and HPLC, are employed to obtain this compound. []
Q13: How does processing of Astragalus membranaceus affect Isoastragaloside I content?
A: While the provided research doesn't delve into the impact of processing on Isoastragaloside I content, one study analyzed the chemical constituents of processed Astragalus membranaceus and identified Isoastragaloside I as one of the isolated compounds. [] This suggests that processing methods might influence the concentration and potentially the bioactivity of Isoastragaloside I.
Q14: What is the role of Isoastragaloside I in the traditional use of Astragalus membranaceus?
A: While Astragalus membranaceus is traditionally used for various ailments, including diabetes, wound healing, and immune support, [] the specific contribution of Isoastragaloside I to these traditional applications is not explicitly addressed in the provided research.
Q15: Are there any known cases of resistance developing to the effects of Isoastragaloside I?
A15: The provided research papers do not discuss the development of resistance to Isoastragaloside I. Further research is needed to explore the possibility of resistance mechanisms emerging with prolonged exposure or in specific disease models.
Q16: Does Isoastragaloside I exhibit any significant cytotoxic effects?
A16: The provided research primarily focuses on the anti-inflammatory and metabolic effects of Isoastragaloside I. Detailed cytotoxicity studies are necessary to assess its safety profile and potential for adverse effects at various doses and durations of treatment.
Q17: What is the potential of Isoastragaloside I for targeted drug delivery?
A: While the provided research does not specifically address targeted drug delivery strategies for Isoastragaloside I, its ability to cross the blood-brain barrier [, ] suggests potential for targeting therapies to the central nervous system. Further research exploring nanoparticle-based delivery systems or other targeted approaches could enhance its therapeutic efficacy and minimize off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)
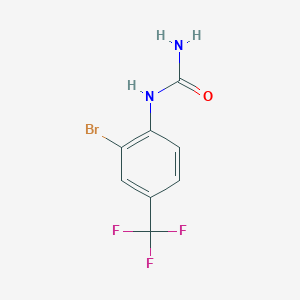
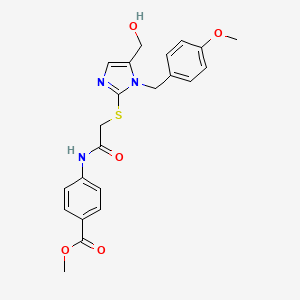
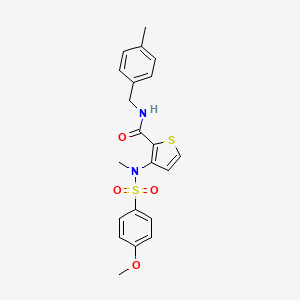

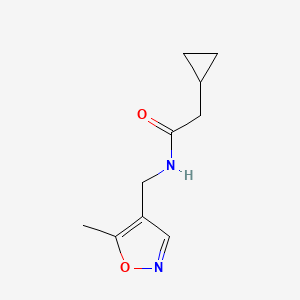



![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)
![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)
